molecular formula C19H24N4O2 B7181338 N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide

Cat. No.: B7181338
M. Wt: 340.4 g/mol
InChI Key: OWRGOGAUEVHXKC-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a benzoyl group, and a pyrazole ring

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-17(13-22(2)21-14)18(24)20-12-15-8-10-23(11-9-15)19(25)16-6-4-3-5-7-16/h3-7,13,15H,8-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRGOGAUEVHXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting piperidine with benzoyl chloride under basic conditions to form 1-benzoylpiperidine.

    Methylation: The next step involves the methylation of the piperidine nitrogen using methyl iodide or a similar methylating agent.

    Pyrazole Formation: The pyrazole ring is then introduced by reacting the methylated piperidine with a suitable pyrazole precursor, such as 1,3-dimethylpyrazole-4-carboxylic acid, under acidic or basic conditions.

    Coupling Reaction: Finally, the benzoylpiperidine and the pyrazole are coupled together using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group or the pyrazole ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) or alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also make it useful in the formulation of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-benzoylpiperidin-4-yl)methyl]benzamide: This compound is structurally similar but lacks the pyrazole ring, which may result in different biological activities and chemical properties.

    1-benzoylpiperidine: A simpler compound that serves as an intermediate in the synthesis of more complex molecules like N-[(1-benzoylpiperidin-4-yl)methyl]-1,3-dimethylpyrazole-4-carboxamide.

    1,3-dimethylpyrazole-4-carboxylic acid: Another related compound that provides the pyrazole ring in the synthesis of the target compound.

Uniqueness

This compound is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the piperidine and pyrazole rings, along with the benzoyl group, allows for a wide range of interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.

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